molecular formula C13H9N3O2S B2992083 N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide CAS No. 328585-95-1

N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide

Cat. No.: B2992083
CAS No.: 328585-95-1
M. Wt: 271.29
InChI Key: DRDQAVPREDVABO-UHFFFAOYSA-N
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Description

N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide is a hydrazide derivative featuring a 2,3-dihydro-1H-indol-2-one core with a Z-configured imine at the 3-position, linked to a thiophene-2-carbohydrazide group. The compound’s synthetic pathway typically involves condensation of thiophene-2-carbohydrazide with isatin derivatives under acidic conditions, followed by characterization via IR, NMR, and elemental analysis .

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-12(10-6-3-7-19-10)16-15-11-8-4-1-2-5-9(8)14-13(11)18/h1-7,14,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUYFOYPKJFLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide typically involves the condensation of 2-thiophenecarbohydrazide with an appropriate indole derivative. One common method involves the reaction of 2-thiophenecarbohydrazide with isatin (1H-indole-2,3-dione) under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the purification process.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, while the thiophene ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents/R-Groups Functional Groups Evidence ID
Target Compound Indol-2-one + carbohydrazide Thiophene-2-yl C=O (lactam), C=N (imine), NH -
4-Chloro-N′-[(3Z)-2-oxoindol-3-ylidene]benzohydrazide Indol-2-one + carbohydrazide 4-Chlorophenyl C=O (lactam), C=N, NH, Cl
3-[(3Z)-2-Oxoindol-3-ylidene]amino-1-(thiophen-2-ylmethylidene)thiourea (4b) Indol-2-one + thiourea Thiophen-2-ylmethylidene C=S, C=N, NH
1,3-Bis[(3Z)-2-oxoindol-3-ylidene]thiourea (6e) Bis-indolylidene + thiourea None C=S, C=N, NH
5-Methyl-N′-[(3Z)-2-oxoindol-3-ylidene]-1-phenyl-1H-triazole-4-carbohydrazide Indol-2-one + triazole-carbohydrazide Methyl, phenyl-triazole C=O, C=N (triazole), NH

Key Observations :

  • Thiophene vs.
  • Carbohydrazide vs. Thiourea : The carbohydrazide group (C=O) in the target compound lacks the C=S moiety present in thiourea derivatives (e.g., 4b, 6e), which may reduce thiol-binding capacity but improve solubility .
Table 2: Comparative Spectroscopic Data
Compound IR Peaks (cm⁻¹) $^1$H-NMR (δ ppm, DMSO-d6) Elemental Analysis (C/H/N) Evidence ID
Target Compound ~1705 (C=O), ~1538 (C=N), ~3226 (N–H) Data not provided in evidence Not reported -
4b (Thiourea-thiophene derivative) 1708 (C=O), 1368 (C=S), 1528 (C=N) 14.7 (NH), 13.3 (NH), 7.65–7.59 (Ar-H) C:51.05%; H:3.37%; N:21.26% (calc/found)
6e (Bis-indolylidene thiourea) 1650 (C=O), 1350 (C=S) 13.5 (NH), 7.93 (s, 2H), 7.15–7.79 (m, 6H) C:56.04%; H:3.32%; N:23.06% (calc/found)
4-Chloro-benzohydrazide analog 1705 (C=O), 1337 (C=S) 7.64–7.20 (Ar-H), 6.85–6.79 (Ar-H) C:52.17%; H:3.28%; N:22.81% (calc/found)

Insights :

  • The absence of a C=S peak (~1350 cm⁻¹) in the target compound’s IR spectrum would distinguish it from thiourea derivatives .
  • Aromatic proton signals in $^1$H-NMR (e.g., δ 7.15–7.79 ppm) are consistent across indolylidene derivatives, with shifts depending on substituents .

Key Trends :

  • Thiourea Derivatives : Exhibit broad-spectrum antiviral and anticancer activity, possibly due to C=S-mediated enzyme inhibition .
  • Chlorophenyl Analogs : The 4-chloro substitution enhances anti-HIV activity, likely through improved membrane permeability .

Crystallographic and Supramolecular Features

Table 4: Crystal Packing and Hydrogen-Bonding Motifs
Compound Space Group Hydrogen Bonds π-π Interactions Evidence ID
Target Compound Not reported N/A N/A -
4-Chloro-benzohydrazide analog Pca21 N–H⋯O, C–H⋯O Layered [011] packing
Triazole-carbohydrazide () P-1 N–H⋯O, C–H⋯π Stacked indole-triazole rings
Bis-indolylidene thiourea (6e) Not reported N–H⋯S, N–H⋯O Dimer formation

Structural Implications :

  • The target compound’s thiophene ring may engage in C–H⋯S or C–H⋯π interactions, distinct from chlorophenyl or triazole analogs .

Biological Activity

N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an indole core and thiophene moiety, which are known to contribute to various biological activities. The molecular formula is C14H11N5O2SC_{14}H_{11}N_5O_2S with a molecular weight of approximately 313.34 g/mol .

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Anticancer Activity : The compound has been studied for its potential anticancer properties. It has shown effectiveness against various cancer cell lines such as SK-BR-3, MDA-MB-231, and HCT-116. Mechanistic studies indicate that it induces apoptosis through the enhancement of reactive oxygen species (ROS) levels and inhibition of thioredoxin reductase (TrxR), leading to the activation of apoptotic proteins like Bax and cleaved-caspase 3 .
  • Antimicrobial Activity : Research indicates that derivatives of indole compounds, including this one, possess significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of related compounds in this class, suggesting a broader therapeutic application in inflammatory diseases .

Antitumor Activity

A study focused on the synthesis and evaluation of related indole derivatives demonstrated that modifications in their structure significantly influence their anticancer potency. For instance, specific derivatives showed enhanced activity against tumor cell lines, indicating that structural optimization could lead to more effective anticancer agents .

CompoundCell Line TestedIC50 (µM)Mechanism
8cHCT11610ROS induction, apoptosis activation
11hMDA-MB-23115TrxR inhibition

Antimicrobial Studies

In another study, derivatives similar to this compound were evaluated for their antimicrobial activity against common pathogens. The results indicated promising antibacterial effects, particularly against Gram-positive bacteria .

Q & A

Q. What are the standard synthetic protocols for preparing N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide?

The compound is synthesized via a condensation reaction between thiophene-2-carbohydrazide and isatin (indoline-2,3-dione). A typical procedure involves:

  • Reagents : 1 mmol each of hydrazide and isatin.
  • Conditions : Reflux in ethanol (20–30 mL) for 2–4 hours, often with glacial acetic acid as a catalyst .
  • Purification : Recrystallization from ethanol/1,4-dioxane (2:1) or DMF yields yellow crystals with a melting point of 248–250°C .

Q. Key Parameters :

ParameterDetails
Reaction Time2–4 hours
SolventEthanol (reflux)
CatalystGlacial acetic acid (optional)
RecrystallizationEthanol/1,4-dioxane or DMF
Yield73–85%

Q. What experimental techniques are used to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : MoKα radiation (λ = 0.71073 Å) at 295–296 K .
  • Structure Solution : SHELXS97 for phase determination .
  • Refinement : SHELXL97 with anisotropic displacement parameters for non-H atoms .
  • Validation : R factors (e.g., R₁ = 0.043–0.058) and data-to-parameter ratios >15:1 ensure reliability .

Q. Example Crystal Data :

Parameter
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP21/c
a, b, c (Å)7.1835, 18.620, 12.294913.7017, 14.1585, 8.2698
β (°)101.67693.151

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in R factors or electron density maps require iterative refinement:

  • Software Tools : Use SHELXL’s constraints (e.g., DFIX, ISOR) to model disorder or anisotropic thermal motion .
  • Validation Metrics : Cross-check using the IUCr’s checkCIF tool to identify syntax errors or geometric outliers .
  • Hydrogen Bonding : Apply graph-set analysis (e.g., S(5), S(6) motifs) to validate intramolecular interactions .

Case Study : In , intramolecular N–H⋯O/N–H⋯N bonds stabilized planar geometry, resolving ambiguities in torsion angles.

Q. How to design experiments to evaluate the biological activity of this compound?

Antimicrobial/Antitubercular Assays :

  • Agar Well Diffusion : Test bacterial inhibition zones (e.g., E. coli, S. typhimurium) at 25 mg/mL .
  • Microplate Alamar Blue Assay (MABA) : Determine minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv, with active compounds showing MICs ≤12.5 µg/mL .
  • Dose Dependency : Use concentrations ranging from 12.5–50 µg/mL to assess efficacy gradients .

Q. Key Findings :

  • Compound derivatives with benzofuran or triazole substituents exhibit enhanced activity due to improved π-π stacking with microbial targets .

Q. How to analyze non-covalent interactions in the crystal packing of this compound?

Methodology :

  • Hydrogen Bonds : Identify donor-acceptor distances (e.g., N–H⋯O: 2.8–3.0 Å) and angles (>150°) using ORTEP-3 or PLATON .
  • π-π Stacking : Measure centroid-to-centroid distances (e.g., 3.6056 Å in ) and dihedral angles (<10°) .
  • C–H⋯π Interactions : Analyze geometry (H⋯π distance <3.0 Å) using DIAMOND or Mercury .

Q. Supramolecular Architecture :

  • In , N–H⋯O and C–H⋯O bonds form 1D chains, while π-π stacking consolidates 3D networks.
  • highlights inversion dimers linked by R₂²(8) hydrogen-bonded loops .

Q. What computational approaches support the study of this compound’s pharmacokinetic properties?

ADMET Prediction :

  • Software : Use ACD/Labs or SwissADME to calculate logP (e.g., ~3.0), polar surface area (~72 Ų), and bioavailability .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like M. tuberculosis enoyl-ACP reductase .

Case Study : Derivatives in showed favorable ADMET profiles, with low hepatotoxicity and high intestinal absorption.

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